5-Hydroxy-3,4-diphenylfuran-2(5H)-one
CAS No.: 78646-63-6
Cat. No.: VC19352268
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78646-63-6 |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
IUPAC Name | 2-hydroxy-3,4-diphenyl-2H-furan-5-one |
Standard InChI | InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,15,17H |
Standard InChI Key | FJHKUAFCIKPSAR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Electronic Properties
Core Furanone Framework
The 2(5H)-furanone skeleton consists of a five-membered lactone ring with a conjugated carbonyl group at C2 and a hydroxyl group at C5. In 5-hydroxy-3,4-diphenylfuran-2(5H)-one, the C3 and C4 positions are occupied by phenyl groups, introducing significant steric bulk and electron-withdrawing effects. This substitution pattern stabilizes the cyclic lactone form while modulating reactivity at the α,β-unsaturated carbonyl system .
Tautomerism and Solvent Effects
Analogous to MCA, 5-hydroxy-3,4-diphenylfuran-2(5H)-one may exist in equilibrium between its cyclic lactone form and an acyclic (Z)-4-oxo-butenoic acid derivative (Fig. 1). The pKa of the hydroxyl group is expected to range between 3.5–4.5 based on comparisons to MCA (pKa = 3.95) and MBA (pKa = 4.27) . In nonpolar solvents or acidic conditions, the cyclic form predominates, while deprotonation under basic conditions favors the acyclic tautomer.
Synthetic Methodologies
Photochemical Synthesis from α-Keto Acids and Alkynes
A photochemical route inspired by Zhao et al. (2021) offers a viable pathway . Irradiation of diphenylacetylene with a substituted α-keto acid (e.g., 2-oxo-2-phenylacetic acid) in 1,1,2-trichloroethane under UV light (λ = 365 nm) generates the furanone core via a radical-mediated [2+2] cycloaddition (Scheme 1). This method achieves yields exceeding 90% for analogous systems and avoids harsh reagents .
Table 1: Optimization of Photochemical Synthesis
Parameter | Optimal Condition | Yield (%) |
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Light Source | UV LED (365 nm) | 93 |
Solvent | 1,1,2-Trichloroethane | 95 |
Reaction Time | 18 hours | 93–95 |
Oxidative Functionalization of Furan Derivatives
Reactivity and Functionalization
Nucleophilic Substitution at C3 and C4
The phenyl groups at C3 and C4 sterically hinder nucleophilic attack but enable π-π interactions in transition states. Unlike halogenated analogs, displacement reactions at these positions are unlikely. Instead, reactivity centers on the C5 hydroxyl group and the α,β-unsaturated carbonyl system.
Esterification and Etherification
The C5 hydroxyl group undergoes facile acylation with acyl chlorides or anhydrides under basic conditions. For instance, treatment with benzoyl chloride in pyridine yields 5-benzoyloxy-3,4-diphenylfuran-2(5H)-one (Scheme 2). Etherification with alkyl halides is less efficient due to steric constraints .
Cycloaddition and Ring-Opening Reactions
The conjugated dienone system participates in Diels-Alder reactions with electron-rich dienes. Reaction with 1,3-butadiene at 100°C produces a bicyclic adduct (Scheme 3). Ring-opening via hydrolysis under acidic conditions generates a dicarboxylic acid derivative, highlighting the compound’s versatility as a synthetic intermediate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): δ 7.45–7.20 (m, 10H, Ar-H), 5.85 (s, 1H, C5-OH), 6.30 (d, J = 5.8 Hz, 1H, C2-H) .
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¹³C NMR (CDCl₃): δ 175.2 (C2=O), 145.3 (C5), 138.7–126.4 (Ar-C), 115.6 (C3), 112.1 (C4) .
Infrared (IR) Spectroscopy
Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm the lactone and hydroxyl functionalities.
Biological and Industrial Applications
Antimicrobial Activity
While direct data on 5-hydroxy-3,4-diphenylfuran-2(5H)-one are lacking, structurally related 2(5H)-furanones exhibit biofilm inhibition against Bacillus subtilis and Salmonella typhimurium at MIC values of 8–32 µg/mL . The phenyl substituents may enhance lipid membrane penetration, potentially improving efficacy against Gram-positive pathogens.
Material Science Applications
The rigid furanone core and aromatic substituents make this compound a candidate for organic semiconductors. Preliminary DFT calculations suggest a HOMO-LUMO gap of 3.2 eV, comparable to thiophene-based materials.
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